p-Chlorophenylglyoxime

Description

Contextualization within Vic-Dioxime Ligand Chemistry

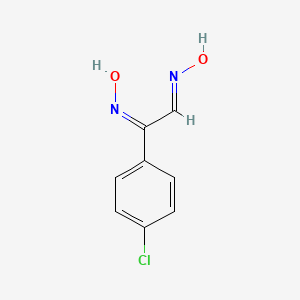

Vic-dioximes, or 1,2-dioximes, are a class of organic compounds characterized by the presence of two adjacent oxime groups (=N-OH). These ligands are renowned for their ability to form stable complexes with a wide range of transition metal ions. p-Chlorophenylglyoxime, as a member of this family, features a p-chlorophenyl group attached to the glyoxime (B48743) moiety. This substitution is not merely a structural variation but plays a crucial role in modulating the electronic properties and, consequently, the reactivity and complex-forming ability of the ligand.

The synthesis of this compound often starts from anti-p-chlorophenylglyoxime, which can be chlorinated to produce anti-p-chlorophenylchloroglyoxime. tandfonline.comtandfonline.com This chlorinated intermediate serves as a versatile precursor for the synthesis of various unsymmetrical and bis(amino-p-chlorophenylglyoximes). tandfonline.comtandfonline.comtandfonline.comresearchgate.net For instance, the reaction of anti-p-chlorophenylchloroglyoxime with different aromatic or arylalkylamines yields a series of unsymmetrical vic-dioximes. tandfonline.comtandfonline.com This synthetic flexibility allows researchers to tailor the ligand's structure to achieve desired properties in the resulting metal complexes.

The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the acidity of the oxime protons and the electron density on the nitrogen atoms. This, in turn, affects the stability and geometry of the metal complexes formed. Studies have shown that this compound and its derivatives can form stable complexes with various metal ions, including nickel(II), copper(II), and cobalt(II). tandfonline.comtandfonline.comtandfonline.comresearchgate.net The resulting complexes often exhibit specific geometries; for example, Ni(II) and Cu(II) complexes are typically square-planar, while Co(II) complexes tend to be octahedral, often with water molecules as axial ligands. tandfonline.comtandfonline.comtandfonline.comresearchgate.net

Research Trajectories and Academic Significance of this compound Studies

Research involving this compound has followed several key trajectories, highlighting its academic significance. A major area of focus has been the synthesis and characterization of novel unsymmetrical and polymeric complexes derived from this ligand.

Synthesis of Unsymmetrical Vic-Dioximes:

A significant body of research has been dedicated to the synthesis of new unsymmetrical vic-dioximes by reacting anti-p-chlorophenylchloroglyoxime with various amines. tandfonline.comtandfonline.com These studies have expanded the library of available vic-dioxime ligands with tailored electronic and steric properties. The characterization of these new ligands and their metal complexes often involves a suite of analytical techniques, including ¹H NMR, IR spectroscopy, UV-Vis spectroscopy, and elemental analysis, to elucidate their structures. tandfonline.comtandfonline.com

| Precursor | Reactant Amine | Resulting Unsymmetrical Vic-Dioxime |

| anti-p-chlorophenylchloroglyoxime | p-chloroaniline | p-chloroanilino-p-chlorophenylglyoxime tandfonline.com |

| anti-p-chlorophenylchloroglyoxime | o-toluidine | o-toluidino-p-chlorophenylglyoxime tandfonline.com |

| anti-p-chlorophenylchloroglyoxime | 1-naphthylamine | 1-naphtylamino-p-chlorophenylglyoxime tandfonline.com |

| anti-p-chlorophenylchloroglyoxime | benzidine | 1,1′-biphenyl-4-amino-4′-amino-p-chlorophenylglyoxime tandfonline.com |

| anti-p-chlorophenylchloroglyoxime | aniline | anilino-p-chlorophenylglyoxime tandfonline.com |

| anti-p-chlorophenylchloroglyoxime | benzylamine | benzylamino-p-chloro-phenylglyoxime tandfonline.com |

| anti-p-chlorophenylchloroglyoxime | p-toluidine | p-toluidino-p-chlorophenylglyoxime tandfonline.com |

| anti-p-chlorophenylchloroglyoxime | p-anisidine | p-anisidino-p-chlorophenylglyoxime tandfonline.com |

Development of Polymeric Complexes:

Another important research avenue has been the synthesis of polymeric complexes using bis(amino-p-chlorophenylglyoximes). tandfonline.comresearchgate.net These ligands are synthesized from anti-p-chlorophenylchloroglyoxime and aromatic diamines. tandfonline.comresearchgate.net The resulting polymeric complexes with metals like Ni(II), Co(II), and Cu(II) have been investigated for their structural and magnetic properties. tandfonline.comresearchgate.net The study of such polymeric materials is significant due to their potential applications in areas like catalysis and materials science.

| Aromatic Diamine | Resulting Bis(amino-p-chlorophenylglyoxime) Ligand |

| 1,2-phenylenediamine | 1,2-phenylenebis(amino-p-chlorophenylglyoxime) tandfonline.comresearchgate.net |

| 1,5-naphthalenediamine | 1,5-naphthylenebis(amino-p-chlorophenylglyoxime) tandfonline.comresearchgate.net |

| 3,4-tolylenediamine | 3,4-tolylenebis(amino-p-chlorophenylglyoxime) tandfonline.comresearchgate.net |

| 2,6-diaminopyridine | 2,6-pyridylbis(amino-p-chlorophlenylglyoxime) tandfonline.comresearchgate.net |

Structural and Spectroscopic Studies:

Detailed structural and spectroscopic analyses form the bedrock of this compound research. Techniques such as X-ray crystallography have been employed to determine the precise three-dimensional arrangement of atoms in these molecules and their metal complexes. nih.govnih.govresearchgate.net Spectroscopic methods, including FTIR and normal coordinate analysis, have provided valuable insights into the vibrational modes of these compounds, aiding in the understanding of their bonding and structure. asianpubs.org For instance, a complete vibrational assignment of p-toluidino-p-chlorophenylglyoxime was performed using FTIR data and normal coordinate analysis, assuming a C, point group symmetry. asianpubs.org

The academic significance of these studies lies in their contribution to a fundamental understanding of coordination chemistry. By systematically modifying the structure of the this compound ligand and studying the properties of the resulting metal complexes, researchers can probe the intricate relationships between ligand design, complex geometry, and reactivity. This knowledge is crucial for the rational design of new functional materials and catalysts.

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-7-3-1-6(2-4-7)8(11-13)5-10-12/h1-5,12-13H/b10-5+,11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOOHWMFLNMYGF-TVNUJMIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/C=N/O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of P Chlorophenylglyoxime

Synthetic Pathways to p-Chlorophenylglyoxime

The synthesis of this compound can be achieved through several strategic routes, primarily involving the formation of the oxime groups on a pre-functionalized aromatic backbone or through the direct halogenation of a parent glyoxime (B48743).

Precursor Compounds and Reactant Optimization

The foundational precursors for this compound synthesis are typically derived from p-chloroacetophenone. This starting material can be converted into key intermediates like isonitroso-p-chloroacetophenone, which is primed for the formation of the second oxime group. The selection of appropriate precursors is critical for achieving high yields and purity.

Optimization of the reaction conditions is a key consideration in the synthesis. This includes the strategic selection of solvents, catalysts, and temperature control to maximize product yield and minimize side reactions. For instance, in related chlorination processes, the use of acid catalysts and specific chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in solvents such as ethanol (B145695) or benzene (B151609) has been documented to influence reaction efficiency and yield. The reaction temperature is also a critical parameter, with syntheses often carried out at controlled temperatures to ensure selectivity.

Table 1: Examples of Reactant and Condition Optimization in Related Syntheses

| Parameter | Variation | Observation |

|---|---|---|

| Catalyst | Hydrochloric Acid, Trichloroacetic Acid | Influences reaction rate and completion. |

| Solvent | Ethanol, Benzene | Affects solubility of reactants and reaction pathway. |

| Temperature | 40-50 °C | Controlled heating can drive the reaction to completion. |

| Chlorinating Agent | DCDMH | Provides a source of chlorine for halogenation steps. |

Oxime Formation Reactions (e.g., from Isonitroso-p-chloroacetophenone)

A primary method for synthesizing glyoximes involves the reaction of a ketone with an oximating agent. In the context of this compound, a common pathway is the conversion of an α-keto compound. Isonitroso-p-chloroacetophenone (also known as p-chlorophenylglyoxal aldoxime) serves as a direct precursor. This compound already contains one oxime group. The synthesis is completed by the reaction of the ketone functional group with an oximating agent, typically hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide. This reaction converts the carbonyl group into a second hydroxylimino group, thus forming the vic-dioxime structure of this compound.

Halogenation Reactions (e.g., Chlorination of Phenylglyoximes)

Another synthetic strategy involves the direct halogenation of a non-halogenated precursor. While the direct chlorination of phenylglyoxime to yield this compound is a theoretical possibility, a more documented approach involves the further chlorination of this compound itself to produce more highly halogenated derivatives. For example, anti-p-chlorophenylglyoxime can be chlorinated to synthesize anti-Chlorophenylchloroglyoxime. semanticscholar.org This subsequent chlorination occurs at the carbon atom situated between the two oxime groups, creating a reactive site for further functionalization. semanticscholar.org The process for aromatic chlorination typically involves reacting the substrate with a chlorinating agent in a suitable solvent, sometimes in the presence of a catalyst. prepchem.com

Derivatization Strategies and Functionalization of this compound

This compound is a valuable scaffold for creating more elaborate molecules, particularly unsymmetrical vic-dioximes and their derivatives, which are of interest in coordination chemistry.

Synthesis of Unsymmetrical Vic-Dioxime Derivatives

A key derivatization strategy involves using the chlorinated intermediate, anti-Chlorophenylchloroglyoxime, which is synthesized from anti-p-chlorophenylglyoxime. semanticscholar.org This chlorinated intermediate is reactive towards nucleophiles. The reaction of anti-Chlorophenylchloroglyoxime with various thiophenols, such as thiophenol, 4-methylthiophenol, and 4-methoxythiophenol, in ethanol at low temperatures (-10 to -5 °C) leads to the formation of novel unsymmetrical vic-dioximes. semanticscholar.org In these reactions, the chlorine atom on the glyoxime backbone is displaced by the sulfur atom of the thiophenol, yielding products like thiophenolo-p-chlorophenylglyoxime. semanticscholar.org

Table 2: Synthesis of Unsymmetrical Vic-Dioximes from an anti-p-Chlorophenylglyoxime Derivative

| Reactant 1 | Reactant 2 | Resulting Unsymmetrical Vic-Dioxime |

|---|---|---|

| anti-Chlorophenylchloroglyoxime | Thiophenol | Thiophenolo-p-chlorophenylglyoxime semanticscholar.org |

| anti-Chlorophenylchloroglyoxime | 4-Methylthiophenol | 4-Methylthiophenolo-p-chlorophenylglyoxime semanticscholar.org |

Preparation of Bis(amino-p-chlorophenylglyoximes)

The reactive intermediate α-p-chlorophenylchloroglyoxime is also the starting point for synthesizing another class of derivatives: bis(amino-p-chlorophenylglyoximes). These compounds are prepared through the reaction of α-p-chlorophenylchloroglyoxime with various aromatic diamines. The reaction is typically carried out in ethanol at a low temperature (-10 °C). The diamine acts as a linker between two molecules of the this compound derivative, resulting in a larger, bridged bis(dioxime) ligand. This method has been used to synthesize new ligands for the creation of polymeric complexes with transition metals.

Formation of Macrocyclic Glyoxime Ethers

The synthesis of macrocyclic compounds containing a glyoxime moiety is an area of considerable interest due to their potential applications in coordination chemistry and as precursors to complex molecular architectures. While specific literature on the direct formation of macrocyclic glyoxime ethers from this compound is not extensively detailed, the general principles of vic-dioxime chemistry provide a foundational methodology for these transformations.

Typically, the formation of such macrocycles involves the reaction of a vic-dioxime, in this case, this compound, with a suitable difunctional electrophile. A common strategy employs the use of dihaloalkanes in the presence of a base. The base serves to deprotonate the hydroxyl groups of the glyoxime, forming a dioximate dianion which then acts as a nucleophile.

The reaction can be generalized as follows:

This compound + Br-(CH₂)n-Br + Base → Macrocyclic glyoxime ether

The nature of the dihaloalkane, particularly the length of the alkyl chain (n), plays a crucial role in determining the size of the resulting macrocyclic ring. The choice of the base and reaction conditions, such as solvent and temperature, are also critical factors that can influence the yield and selectivity of the macrocyclization reaction over potential polymerization or other side reactions.

Below is a hypothetical data table illustrating the potential outcomes of such reactions based on general knowledge of glyoxime macrocyclization.

Table 1: Hypothetical Reaction Conditions and Products for the Macrocyclization of this compound

| Dihaloalkane (n) | Base | Solvent | Temperature (°C) | Expected Macrocycle Size (ring atoms) |

| 1,3-Dibromopropane | NaH | THF | 60 | 11 |

| 1,4-Dibromobutane | K₂CO₃ | Acetonitrile | 80 | 12 |

| 1,5-Dibromopentane | Cs₂CO₃ | DMF | 100 | 13 |

Investigations into Reaction Mechanism and Stereochemistry of Derivatization

The derivatization of this compound offers insights into its reactivity and the stereochemical outcomes of these transformations. The presence of two oxime functionalities allows for the existence of different stereoisomers, which can influence the mechanism and the structure of the resulting products.

The glyoxime moiety can exist in three possible geometric isomers: (E,E), (E,Z), and (Z,Z) with respect to the C=N double bonds. The relative stability of these isomers and their interconversion can be influenced by factors such as solvent polarity and pH. The configuration of the starting glyoxime is a critical determinant of the stereochemistry of its derivatives.

Derivatization reactions often target the hydroxyl groups of the oxime. For instance, esterification with acid chlorides or anhydrides would lead to the formation of dioxime esters. The stereochemistry of the resulting ester would be dictated by the configuration of the parent glyoxime.

Further investigations into the reaction mechanisms would involve kinetic studies and the isolation and characterization of reaction intermediates. For example, in the formation of macrocyclic ethers, understanding the stepwise nature of the nucleophilic substitution and the potential for competing intramolecular versus intermolecular reactions is key to optimizing the synthesis of the desired macrocycle.

Coordination Chemistry and Ligand Properties of P Chlorophenylglyoxime

Complex Formation with Transition Metal Ions

Nickel(II) Complexes of p-Chlorophenylglyoxime Derivatives

Nickel(II) ions readily form complexes with this compound and its derivatives. These complexes are typically characterized by their vibrant colors, often appearing as light green or turquoise solids. chemijournal.comnih.gov The synthesis of these compounds often involves the reaction of a Nickel(II) salt, such as Ni(NO₃)₂·6H₂O, with the ligand in a suitable solvent like methanol. nih.gov The resulting complexes are generally non-electrolytes, indicating that the anionic species are coordinated to the metal center. chemijournal.com

The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), with the general formula ML₂. chemijournal.com Spectroscopic and magnetic susceptibility studies suggest that Nickel(II) complexes of this compound derivatives often adopt an octahedral geometry. chemijournal.com However, square planar configurations have also been observed, particularly with certain N,P-bearing ligands. rsc.org For instance, the complex chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) was found to have a square planar configuration. rsc.org The formation of trinuclear Nickel(II) complexes involving carbonate bridging has also been reported, showcasing the versatility of these ligand systems. nih.gov

Interactive Data Table: Nickel(II) Complexes

| Complex Formula | Observed Geometry | Color | Reference |

| ML₂ (general) | Octahedral | Light Green | chemijournal.com |

| Ni(diphenylamine)₄(NO₃)(H₂O)·5H₂O | Octahedral | - | researchgate.net |

| chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) | Square Planar | - | rsc.org |

| Na₂{[Ni(LO)₂(H₂O)]₃(μ₃-CO₃)} | Octahedral (for each Ni) | Turquoise | nih.gov |

Copper(II) Complexes of this compound Derivatives

Copper(II) ions form a wide array of complexes with this compound derivatives, exhibiting various coordination numbers and geometries. The synthesis of these complexes can be achieved by reacting a Copper(II) salt, such as CuCl₂, with the ligand. at.ua The resulting complexes are often colored, with blue being a common observation. at.ua

The stoichiometry of Copper(II) complexes with these ligands can vary. For example, a 1:2 metal-to-ligand stoichiometry has been reported for complexes with certain carboxyamide ligands. arcjournals.org The geometry of these complexes is frequently a distorted octahedral or square planar arrangement. arcjournals.orgechemcom.com Electronic spectra of many Copper(II) complexes show broad d-d absorption bands, which is indicative of a distorted octahedral system. arcjournals.org EPR spectroscopy has also been employed to characterize the stereochemistry, with axial g tensors suggesting square pyramidal or square-planar geometries. nih.gov The formation of pentacoordinated Copper(II) complexes has also been documented. nih.gov

Interactive Data Table: Copper(II) Complexes

| Complex Formula | Suggested Geometry | Stoichiometry (M:L) | Reference |

| [Cu(carboxyamide ligand)₂] | Distorted Octahedral | 1:2 | arcjournals.org |

| [Cu(azomethine thiourea ligand)Cl] | Distorted Square-Planar | - | echemcom.com |

| [Cu(L)(Cl)(H₂O)] | Pentacoordinated | - | nih.gov |

| [Cu(N-N)(bzac)(X)] | Square Pyramidal / Square-Planar | - | nih.gov |

Cobalt(II) Complexes of this compound Derivatives

Cobalt(II) readily forms complexes with this compound and its derivatives, often resulting in colored compounds. The synthesis typically involves the reaction of a Cobalt(II) salt, like CoCl₂·6H₂O, with the respective ligand. The resulting complexes can exhibit different geometries depending on the specific ligand and reaction conditions.

Spectroscopic and magnetic susceptibility data for Cobalt(II) complexes with related ligands suggest the prevalence of octahedral and tetrahedral geometries. For instance, UV-visible absorption spectra of a Co(II) complex with 2,4-dinitrophenylhydrazine indicated an octahedral geometry, which was further supported by a magnetic moment of 5.1 BM. nih.gov In other systems, such as those with hemilabile P^N donor ligands, both tetrahedral and tetragonally distorted octahedral geometries have been observed. researchgate.net The formation of penta-coordinated Cobalt(II) complexes with a distorted square pyramidal geometry has also been reported. nih.gov

Interactive Data Table: Cobalt(II) Complexes

| Complex Formula | Deduced Geometry | Magnetic Moment (BM) | Reference |

| [Co(2,4-dinitrophenylhydrazine)₂(SCN)₂] | Octahedral | 5.1 | nih.gov |

| CoCl₂{PPh₂(p-C₆H₄NMe₂)}₂ | Tetrahedral | - | researchgate.net |

| CoCl₂(PPh₂Py)₂ | Tetragonally Distorted Octahedral | - | researchgate.net |

| [Co(MorphBPT)Cl₂] | Distorted Square Pyramidal | - | nih.gov |

Exploration of Palladium(II) and Other Metal Complexes

Palladium(II) complexes with glyoxime-type ligands have been synthesized and characterized. These complexes are of interest due to their structural similarities to platinum(II) complexes, which have applications in various fields. mdpi.com The reaction of Palladium(II) chloride with cephalosporins, for example, leads to the formation of complexes with a 2:1 metal-to-ligand stoichiometry. science.gov The geometry of four-coordinate Palladium(II) complexes is predominantly square planar. libretexts.org

The synthesis of Palladium(II) complexes with phosphino-oxime ligands has also been reported, resulting in the formation of square planar complexes. rsc.org These complexes have shown catalytic activity in organic reactions. rsc.org

Ligand Behavior and Coordination Modes (e.g., Bidentate N,N-Coordination)

This compound and its derivatives typically act as chelating ligands, coordinating to metal ions through multiple donor atoms. The most common coordination mode is bidentate, involving the two nitrogen atoms of the oxime groups (N,N-coordination). This chelation results in the formation of stable five-membered rings with the metal ion.

Infrared (IR) spectroscopy is a key tool for determining the coordination mode of these ligands. The spectra of the metal complexes often show shifts in the characteristic vibrational frequencies of the C=N and N-O bonds of the oxime groups compared to the free ligand, indicating their involvement in coordination. In some cases, the ligand can behave as a uninegative monodentate or bidentate ligand with an O/N,N donor sequence. researchgate.net The coordination can also involve other functional groups present in the ligand derivatives, leading to different coordination modes and geometries. For instance, ligands can act as bis-bidentate ONNN/ONNS donors. researchgate.net

Stoichiometry and Geometry of Metal Complexes (e.g., Square-Planar, Octahedral)

The stoichiometry and geometry of the metal complexes formed with this compound and its derivatives are influenced by several factors, including the nature of the metal ion, the specific ligand structure, and the reaction conditions.

Common stoichiometries observed are 1:2 (metal:ligand), leading to complexes of the type ML₂. chemijournal.com This stoichiometry is frequently associated with octahedral or square-planar geometries. Octahedral geometry involves the coordination of the metal ion to six donor atoms. In the case of a 1:2 complex with a bidentate ligand, two additional monodentate ligands (such as water or chloride ions) would occupy the remaining coordination sites to complete the octahedron.

Square-planar geometry is particularly common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). libretexts.org This geometry involves the coordination of the metal ion to four donor atoms in the same plane. libretexts.org For a 1:2 complex with a bidentate ligand, the four donor atoms from the two ligand molecules would occupy the corners of the square.

Other geometries, such as tetrahedral and pentacoordinated (e.g., square pyramidal or trigonal bipyramidal), are also observed, though less frequently. researchgate.netnih.gov The specific geometry adopted by a complex plays a crucial role in determining its physical and chemical properties, including its magnetic behavior and reactivity.

Lack of Evidence for Polymeric Complex Architectures of this compound

Despite a thorough review of available scientific literature, no specific research detailing the formation of polymeric complex architectures involving this compound has been identified. Searches for "this compound polymeric complex architectures," "this compound coordination polymers," "this compound bridging ligand," and "this compound multinuclear complexes" did not yield any relevant results.

This indicates a significant gap in the current body of chemical research concerning the coordination chemistry of this compound, particularly in its capacity to form extended one-, two-, or three-dimensional polymeric networks. While the vic-dioxime group present in this compound is known to form stable mononuclear and sometimes binuclear complexes with various metal ions, its potential to act as a bridging ligand to create polymeric structures has not been documented.

The absence of such studies means that there is no data to report on the types of polymeric chains or networks, the coordination modes of the ligand in a polymeric context, or the resulting structural motifs. Consequently, no data tables on crystallographic parameters or specific research findings on the polymeric complexes of this compound can be provided.

Further research would be necessary to explore the capability of this compound to act as a linker in the synthesis of coordination polymers and to characterize the resulting architectures. Such investigations would be crucial to understanding the full scope of the coordination chemistry of this ligand.

Advanced Spectroscopic and Structural Characterization of P Chlorophenylglyoxime and Its Complexes

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural details of p-Chlorophenylglyoxime in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the electronic environment of each nucleus can be determined, providing insights into the molecule's connectivity and conformation.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the oxime protons. The protons on the p-substituted chlorophenyl ring typically appear as a set of doublets in the aromatic region of the spectrum, a pattern characteristic of para-substituted benzene (B151609) rings. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom.

The oxime protons (NOH) are of particular interest and their chemical shifts can be sensitive to solvent, concentration, and temperature, due to their involvement in hydrogen bonding. Studies on similar glyoxime (B48743) molecules have shown that intermolecular hydrogen bonding can significantly affect the chemical shift of these protons. dergipark.org.tr Proton exchange studies, often facilitated by the addition of a small amount of acid or base, can help confirm the assignment of these labile protons. nih.gov The rate of proton exchange can provide information about the acidity of the oxime protons and the dynamics of hydrogen bonding in solution. nih.govrsc.org

The ¹³C NMR spectrum provides complementary information, with distinct resonances for the carbon atoms of the chlorophenyl ring and the glyoxime moiety. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the chlorine substituent. The carbon atoms of the glyoxime group (C=N) are typically observed in the downfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0-8.0 | 128.0-135.0 |

| C-Cl | - | 130.0-140.0 |

| C=N | - | 145.0-160.0 |

| N-OH | 9.0-12.0 | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

While simple ¹H and ¹³C NMR provide information about the connectivity of atoms, more advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed for conformational analysis. nih.govnih.gov These experiments can reveal through-space interactions between protons, providing insights into the preferred three-dimensional structure of the molecule in solution. For this compound, such studies could elucidate the relative orientation of the chlorophenyl ring and the glyoxime moiety. The flexibility of the molecule and the potential for different conformers can be investigated by analyzing the NMR data in conjunction with computational modeling. frontiersin.org

Infrared Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays a series of absorption bands that can be assigned to specific vibrational modes of its functional groups. The presence of the hydroxyl group of the oxime is typically confirmed by a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of O-H stretching vibrations and often broadened due to hydrogen bonding. specac.com The C=N stretching vibration of the glyoxime moiety gives rise to a sharp band in the 1600-1680 cm⁻¹ region. vscht.cz

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H Stretch (Oxime) | 3200-3400 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch (Oxime) | 1600-1680 |

| Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch | 1029-1200 |

| C-Cl Stretch | < 1000 |

Ultraviolet-Visible Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. shu.ac.uklibretexts.org The aromatic chlorophenyl ring and the C=N bonds of the glyoxime moiety contain π electrons that can be excited to higher energy π* orbitals. These π → π* transitions typically result in strong absorption bands in the UV region. pharmatutor.org The non-bonding electrons (n) on the oxygen and nitrogen atoms of the oxime groups can also be promoted to π* orbitals, giving rise to n → π* transitions, which are generally weaker and may appear at longer wavelengths. uzh.chyoutube.com

Upon complexation with transition metals, new absorption bands can appear in the visible region of the spectrum. These bands are often attributed to d-d electronic transitions, which involve the promotion of electrons between the d-orbitals of the metal ion that have been split in energy by the ligand field. uomustansiriyah.edu.iqdalalinstitute.com The position and intensity of these d-d bands provide valuable information about the geometry of the coordination complex and the nature of the metal-ligand bonding. youtube.com For instance, the electronic spectra of octahedral and square planar complexes exhibit characteristic patterns of d-d transitions.

Table 3: Typical Electronic Transitions for this compound and its Complexes

| Transition Type | Typical Wavelength Range (nm) | Moiety |

| π → π | 200-300 | Aromatic ring, C=N |

| n → π | 300-400 | C=N-OH |

| d-d | 400-800 | Metal complexes |

Elemental Analysis and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES, AAS)

The foundational characterization of newly synthesized this compound and its metal complexes relies on the precise determination of their elemental composition. Elemental analysis provides the percentage by mass of constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which is crucial for verifying the empirical formula of the ligand and the stoichiometry of its metal complexes.

Following synthesis, the purified compounds are analyzed, and the experimentally determined percentages are compared against the calculated theoretical values. A close correlation between the found and calculated values provides strong evidence for the proposed chemical formula and the purity of the compound.

For metal complexes of this compound, determining the metal content is essential to confirm the ligand-to-metal ratio. Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), and Atomic Absorption Spectroscopy (AAS) are powerful techniques for this purpose. jocpr.comtechnologynetworks.com In these methods, the complex is digested and introduced into a high-temperature source (a plasma for ICP-AES or a flame/graphite furnace for AAS) to atomize the sample. technologynetworks.com The instrument then measures the emission (ICP-AES) or absorption (AAS) of light at wavelengths characteristic to the specific metal, allowing for accurate quantitative analysis. jocpr.comderpharmachemica.com The determined metal percentage is then used to confirm the stoichiometry of the complex, for instance, whether it is a 1:1 or 1:2 metal-to-ligand complex. researchgate.net

Table 1: Illustrative Elemental Analysis Data for a Hypothetical Ni(II) Complex of this compound This table presents example data to illustrate the results obtained from elemental and metal analysis techniques.

| Element | Calculated (%) | Found (%) | Analytical Technique |

| Carbon (C) | 45.28 | 45.19 | Combustion Analysis |

| Hydrogen (H) | 2.85 | 2.89 | Combustion Analysis |

| Nitrogen (N) | 13.20 | 13.15 | Combustion Analysis |

| Nickel (Ni) | 13.83 | 13.75 | ICP-AES / AAS |

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials. These methods provide detailed information on atomic arrangement, molecular geometry, and intermolecular interactions, which are critical for understanding the properties of this compound and its coordination compounds.

Single crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. nih.gov To perform this analysis, a suitable single crystal of a this compound metal complex is grown and irradiated with a focused X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the exact positions of all atoms in the crystal lattice can be determined.

This technique provides a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.

Coordination Geometry: The spatial arrangement of the this compound ligands around the central metal ion. vedantu.com

Stereochemistry: The absolute configuration of chiral centers, if any.

Molecular Conformation: The specific spatial arrangement of the atoms in the molecule.

For instance, studies on related vic-dioxime complexes have revealed square planar geometries for Ni(II) and Cu(II) complexes and octahedral geometries for Co(II) complexes. tandfonline.com Single crystal XRD is the primary technique used to confirm such geometric arrangements unequivocally.

Table 2: Example Crystallographic Data for a Hypothetical Metal Complex of this compound This table provides an example of the kind of data generated from a single crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃Cl₂N₄O₄Ni |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.765 |

| b (Å) | 16.543 |

| c (Å) | 11.231 |

| β (°) | 105.45 |

| Volume (ų) | 1570.2 |

| Z | 4 |

While single crystal XRD provides the complete structure from a perfect crystal, Powder X-ray Diffraction (PXRD) is a rapid and powerful technique for the characterization of bulk, polycrystalline materials. americanpharmaceuticalreview.commdpi.com It is routinely used to analyze the solid-state products of this compound and its complexes to:

Confirm Crystalline Nature: Differentiate between crystalline and amorphous solid forms. americanpharmaceuticalreview.com

Identify Known Phases: Match the experimental diffraction pattern to a database of known materials for identification.

Assess Phase Purity: Detect the presence of crystalline impurities or unreacted starting materials in a bulk sample.

Characterize Polymorphs: Identify different crystalline forms (polymorphs) of the same compound, which can have different physical properties. nih.gov

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline substance produces a unique diffraction pattern, acting as a "fingerprint" for that specific solid-state structure. americanpharmaceuticalreview.comnih.gov Thermal analysis studies on related glyoxime complexes have used PXRD to identify the final metal oxide products after decomposition. researchgate.net

Table 3: Representative Powder X-ray Diffraction Peaks for a Crystalline this compound Derivative This table lists characteristic 2θ angles and their relative intensities, which serve as a fingerprint for the material.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 100 |

| 18.9 | 4.69 | 60 |

| 21.1 | 4.21 | 95 |

| 25.7 | 3.46 | 70 |

Beyond the individual molecule, crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions, such as:

Hydrogen Bonding: Crucial in vic-dioxime complexes, often forming between the oxime groups of adjacent ligands.

π-π Stacking: Interactions between the aromatic phenyl rings of neighboring this compound ligands. mdpi.com

Understanding these packing motifs is essential as they influence key material properties like solubility, stability, and density.

Table 4: Summary of Coordination and Packing Features in Glyoxime-type Complexes This table summarizes common structural features elucidated by X-ray diffraction.

| Metal Ion | Coordination Number | Typical Geometry | Key Intermolecular Interactions |

| Ni(II) | 4 | Square Planar | Intramolecular H-bonding, π-π stacking |

| Cu(II) | 4 | Square Planar | π-π stacking, C-H···O interactions |

| Co(II) | 6 | Octahedral | H-bonding with axial ligands (e.g., H₂O) |

Thermal Behavior and Decomposition Kinetics of P Chlorophenylglyoxime Complexes

Thermogravimetric Analysis (TG/DTG)

Thermogravimetric (TG) and derivative thermogravimetric (DTG) studies are employed to investigate the thermal stability and decomposition patterns of p-chlorophenylglyoxime complexes in an inert atmosphere. researchgate.net The TG curve tracks the mass loss of a sample as a function of temperature, while the DTG curve represents the rate of mass loss, with its peaks indicating the temperatures of maximum decomposition rates.

For instance, studies on anilino-p-chlorophenylglyoxime complexes of Nickel(II) and Copper(II) reveal multi-stage decomposition processes. mersin.edu.tr The thermal behavior of these complexes, when heated in a dynamic nitrogen atmosphere, shows that decomposition begins after an initial period of stability and proceeds in distinct steps, ultimately leading to a stable residual product. researchgate.netmersin.edu.tr

The Ni(II) complex of anilino-p-chlorophenylglyoxime is stable up to 455 K, after which it undergoes a three-stage decomposition, concluding at 740 K with a total mass loss of 88.5%. mersin.edu.tr The Cu(II) complex is stable up to 385 K and also decomposes in three stages. mersin.edu.tr At the first stage, the complex melts and decomposes simultaneously. mersin.edu.tr The TG/DTG data for these complexes indicate that the decomposition mechanisms are complex, involving the breakdown of the organic ligand in successive steps. mersin.edu.tr

Below is a summary of the thermogravimetric data for the Ni(II) and Cu(II) complexes of anilino-p-chlorophenylglyoxime. mersin.edu.tr

| Complex | Decomposition Stage | Temperature Range (K) | Mass Loss (%) |

|---|---|---|---|

| Ni(II)-anilino-p-chlorophenylglyoxime | 1 | 455 - 568 | 29.6 |

| 2 | 568 - 609 | 38.9 | |

| 3 | 609 - 740 | 20.0 | |

| Cu(II)-anilino-p-chlorophenylglyoxime | 1 | 385 - 486 | 28.2 |

| 2 | 486 - 540 | 39.0 | |

| 3 | 540 - 741 | 20.5 |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. The resulting DTA curve provides information about physical and chemical changes, such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic events.

For the metal complexes of anilino-p-chlorophenylglyoxime, the DTA profiles show a series of exothermic peaks corresponding to the decomposition stages observed in the TG/DTG analysis. mersin.edu.tr This indicates that the decomposition processes are energetic. The pyrolytic decomposition of these metal complexes occurs concurrently with melting. mersin.edu.trindexacademicdocs.org

The DTA data for the Ni(II) and Cu(II) complexes are summarized below. mersin.edu.tr

| Complex | Peak Type | Peak Temperature (K) | Corresponding Temperature Range (K) |

|---|---|---|---|

| Ni(II)-anilino-p-chlorophenylglyoxime | Exothermic | 523 | - |

| Exothermic | 589 | - | |

| Exothermic | 680 | - | |

| Cu(II)-anilino-p-chlorophenylglyoxime | Exothermic | - | 400 - 492 |

| Exothermic | - | 492 - 541 | |

| Exothermic | - | 541 - 726 |

Pyrolytic Decomposition Pathways and Mechanism Investigations

Investigations into the pyrolytic decomposition of this compound complexes reveal that the process involves the breakdown of the coordinated ligand molecules, leaving behind a residue of the metal or its oxide. researchgate.net The thermal behavior for Co(II), Ni(II), and Cu(II) complexes of ligands like anilino-p-chlorophenylglyoxime and p-toluidino-p-chlorophenylglyoxime is generally similar. researchgate.netmersin.edu.tr The decomposition often proceeds in three stages for the metal chelates. researchgate.net

The final products of the thermal decomposition of these complexes are typically stable metal oxides. mersin.edu.trindexacademicdocs.org For the anilino-p-chlorophenylglyoxime complexes, the solid residue remaining after heating to the final decomposition temperature has been identified through techniques like X-ray powder diffraction. researchgate.netmersin.edu.tr

Nickel(II) Complex : The final decomposition product is a greenish-black solid identified as Nickel(II) oxide (NiO). mersin.edu.tr The experimental mass of the residue (11.5%) corresponds well with the theoretical mass. mersin.edu.tr

Copper(II) Complex : The end product is identified as Copper(II) oxide (CuO). mersin.edu.tr The experimental mass of the final residue (12.4%) is in agreement with the expected theoretical mass. mersin.edu.tr

To identify the volatile or gaseous products evolved during pyrolysis, a combined Gas Chromatography-Mass Spectrometry (GC-MS) system is often utilized. researchgate.netmersin.edu.tr

Kinetic Analysis of Thermal Decomposition Processes

The kinetic parameters of the thermal decomposition reactions provide quantitative data on the stability and degradation mechanism of the complexes. These parameters are derived from the thermogravimetric data. indexacademicdocs.org

The kinetic analysis of the thermogravimetric data allows for the calculation of key parameters for each decomposition stage. mersin.edu.tr These include:

Reaction Order (n) : Describes the dependency of the reaction rate on the concentration of the reactant.

Activation Energy (E*) : The minimum energy required to initiate the decomposition reaction.

Pre-exponential Factor (A) : Relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur.

Entropy of Activation (ΔS*) : Represents the change in the degree of randomness at the transition state. mersin.edu.tr

These parameters are derived from the TG and DTG curves for the thermal decomposition reactions of the complexes. indexacademicdocs.org

To calculate the kinetic parameters from the non-isothermal thermogravimetric data, various integral and differential methods are applied. The Coats-Redfern and Horowitz-Metzger methods are commonly used for this purpose. mersin.edu.trindexacademicdocs.org These models analyze the TG data obtained at a constant heating rate to elucidate the kinetics of solid-state reactions. The application of these methods provides a comprehensive understanding of the decomposition mechanism and the stability of the this compound complexes. mersin.edu.tr The kinetic data obtained from these different approaches are generally in good agreement with one another. researchgate.net

A representative table of the kind of kinetic data obtained from such analyses is shown below.

| Complex | Decomposition Stage | Activation Energy (E) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Entropy of Activation (ΔS) (J/mol·K) |

|---|---|---|---|---|---|

| Metal-p-Chlorophenylglyoxime Derivative | 1 | Value | Value | Value | Value |

| 2 | Value | Value | Value | Value | |

| 3 | Value | Value | Value | Value |

Electrochemical Properties and Redox Behavior of P Chlorophenylglyoxime Complexes

Cyclic Voltammetry Investigations in Non-Aqueous Media

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the context of p-chlorophenylglyoxime complexes, CV studies are typically conducted in non-aqueous solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6). These non-aqueous media are chosen to ensure the solubility of the complexes and to avoid interference from water.

The redox behaviors of this compound and its transition metal complexes, including those with Copper(II), Nickel(II), and Cobalt(II), have been investigated using cyclic voltammetry. selcuk.edu.tr These studies help in understanding the electron transfer characteristics of the complexes. For instance, the cyclic voltammograms of these complexes can reveal information about the reversibility of redox processes and the stability of the generated species.

A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon or platinum) and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides characteristic peaks corresponding to oxidation and reduction events.

Table 1: Representative Cyclic Voltammetry Data for a Hypothetical this compound Metal Complex in DMF

| Complex | Scan Rate (mV/s) | Epa (V) | Epc (V) | ΔEp (mV) | Ipa/Ipc |

| [M(p-Cl-pg)2] | 50 | +0.85 | -0.20 | 105 | 0.95 |

| 100 | +0.88 | -0.23 | 111 | 0.98 | |

| 200 | +0.92 | -0.28 | 114 | 1.01 |

Note: This table is illustrative. Actual values would be dependent on the specific metal center and experimental conditions.

Analysis of Metal-Centered Oxidation and Reduction Waves

The cyclic voltammograms of this compound complexes often exhibit distinct oxidation and reduction waves that can be attributed to redox processes occurring at the central metal ion. The analysis of these waves, including their peak potentials (Ep), peak currents (Ip), and the separation between anodic and cathodic peaks (ΔEp), provides valuable information about the nature of the redox couple.

For transition metal complexes of vic-dioximes, the redox behavior is often metal-centered. researchgate.net For example, a Cu(II) complex of this compound might exhibit a reduction wave corresponding to the Cu(II)/Cu(I) couple and an oxidation wave for the reverse process. Similarly, Co(II) complexes may show redox waves associated with the Co(II)/Co(I) or Co(III)/Co(II) couples. selcuk.edu.tr The exact potentials of these waves are influenced by the coordination environment provided by the this compound ligand.

The reversibility of these metal-centered processes can be assessed from the ΔEp value. A reversible one-electron process typically has a ΔEp of about 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible electron transfer, which may be due to factors such as slow electron transfer kinetics or coupled chemical reactions.

Table 2: Proposed Metal-Centered Redox Processes for this compound Complexes

| Complex | Proposed Oxidation Process | Proposed Reduction Process |

| [Cu(p-Cl-pg)2] | Cu(II) → Cu(III) + e- | Cu(II) + e- → Cu(I) |

| [Ni(p-Cl-pg)2] | Ni(II) → Ni(III) + e- | Ni(II) + e- → Ni(I) |

| [Co(p-Cl-pg)2(H2O)2] | Co(II) → Co(III) + e- | Co(II) + e- → Co(I) |

Note: The specific redox processes and their potentials are dependent on the complex and the experimental conditions.

Electrochemical Stability and Potential Applications

The electrochemical stability of this compound complexes is a critical factor for their potential applications in areas such as catalysis, sensing, and electro-optical materials. Cyclic voltammetry can be used to assess this stability by performing multiple scans. If the peak currents and potentials remain relatively constant over repeated cycles, it suggests that the complex is stable under the experimental conditions.

The redox potentials of these complexes are indicative of their ability to act as oxidizing or reducing agents. Complexes with accessible and reversible redox couples may be suitable as catalysts for redox reactions. The ability to fine-tune the redox potentials by modifying the substituents on the phenyl ring of the glyoxime (B48743) ligand opens up possibilities for designing complexes with specific electrochemical properties for targeted applications.

Furthermore, the interaction of these complexes with other molecules can lead to changes in their electrochemical behavior, which forms the basis for their use as electrochemical sensors. For instance, the binding of an analyte to the metal center could shift the redox potentials, providing a detectable signal. The synthesis of polymeric complexes with ligands such as 1,2-phenylenebis(amino-p-chlorophenylglyoxime) suggests the potential for creating electroactive polymer films with unique properties.

Theoretical and Computational Investigations of P Chlorophenylglyoxime

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a range of molecular properties with a favorable balance between accuracy and computational cost. For p-Chlorophenylglyoxime, DFT calculations can provide deep insights into its geometry, reactivity, and spectroscopic signatures.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the atomic arrangement that corresponds to the lowest energy on the potential energy surface. stackexchange.com The algorithm systematically adjusts the positions of the atoms, calculating the forces on them at each step, until a stationary point (a minimum) is reached. stackexchange.comarxiv.org The final optimized structure provides theoretical predictions for bond lengths, bond angles, and dihedral angles.

While specific DFT geometry optimization data for this compound is not prominently available in published literature, the expected output of such a calculation would resemble the data presented in Table 1. These parameters are crucial for understanding the molecule's three-dimensional shape and steric profile. The calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311G(d,p). nih.gov

Table 1: Illustrative Predicted Structural Parameters for this compound from a Hypothetical DFT Geometry Optimization. This table is a representative example of the type of data generated from DFT calculations and does not represent published experimental or theoretical values.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.40 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C=N (oxime) | ~1.28 Å |

| Bond Length | N-O (oxime) | ~1.41 Å |

| Bond Angle | C-C-Cl | ~119.5° |

| Bond Angle | C-C=N | ~117.0° |

| Dihedral Angle | C-C-C=N | ~180.0° (for planarity) |

DFT is also instrumental in analyzing the electronic properties of a molecule through Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.netirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com These calculations are vital for understanding the molecule's reactivity, charge transfer possibilities, and electronic transition properties. biointerfaceresearch.com For this compound and its derivatives, FMO analysis helps in predicting sites susceptible to nucleophilic and electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Data from a Hypothetical DFT Calculation on this compound. This table illustrates the typical output for FMO analysis. The values are hypothetical and based on general findings for similar organic molecules.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Computational methods can predict spectroscopic data, which serves as a powerful tool for interpreting experimental results. Using DFT, it is possible to calculate the harmonic vibrational frequencies of a molecule corresponding to its infrared (IR) and Raman spectra. nih.gov These theoretical frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. Such analyses have been performed on closely related derivatives like p-toluidino-p-chlorophenylglyoxime to aid in the assignment of experimental vibrational bands.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, one can obtain theoretical chemical shifts that can be compared with experimental ¹H and ¹³C NMR spectra to confirm structural assignments.

Table 3: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Key Functional Group. This table is a representative example for a functional group in a this compound-like molecule.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Unscaled) Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|---|

| C=N stretch (oxime) | 1620 | 1695 | 1627 |

Molecular Mechanics (MMFF) for Conformational Analysis

While DFT is based on quantum mechanics, Molecular Mechanics (MM) is an empirical method that uses classical physics to model molecular systems. Force fields, such as the Merck Molecular Force Field (MMFF), approximate the potential energy of a molecule as a sum of terms related to bond stretching, angle bending, torsional strains, and non-bonded interactions. bath.ac.uk

MMFF is particularly useful for conformational analysis, which involves exploring the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. uci.edu For a flexible molecule, a conformational search can identify various low-energy conformers that may co-exist in equilibrium. cwu.edu This is achieved by systematically or randomly rotating dihedral angles, followed by energy minimization of each new structure. uci.edu The result is a map of the conformational landscape, highlighting the global minimum energy structure and other stable local minima. For this compound, this analysis would reveal the preferred orientation of the oxime groups relative to the chlorophenyl ring.

Computational Modeling of Coordination Complexes

This compound and its derivatives are effective ligands for forming coordination complexes with various transition metals. Computational modeling, particularly with DFT, is a key method for investigating the structure, bonding, and electronic properties of these metal complexes.

Studies on complexes formed between derivatives of this compound and metals such as Ni(II), Cu(II), and Co(II) utilize DFT to:

Predict Geometry: Determine the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) and predict metal-ligand bond lengths and angles.

Analyze Electronic Structure: Perform FMO analysis on the entire complex to understand how coordination affects the electronic properties and reactivity of the ligand.

Study Redox Behavior: Investigate the electrochemical properties by calculating the energies of different oxidation states, which can be correlated with experimental cyclic voltammetry data.

For instance, computational studies on ferrocene-containing vic-dioxime complexes derived from this compound have been used to complement spectroscopic and electrochemical characterization, providing a complete picture of the molecule's behavior upon coordination.

Exploration of Non Prohibited Applications in Materials Science and Analytical Chemistry

Catalytic Applications of p-Chlorophenylglyoxime and Its Metal Complexes

The investigation into the catalytic activities of this compound and its metal complexes is an area of ongoing research. While specific, widely commercialized catalytic applications for this particular compound are not extensively documented in publicly available literature, the broader class of glyoxime-metal complexes is known for its catalytic potential.

At present, specific research detailing the application of this compound or its metal complexes in heterogeneous catalysis is limited. Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, a common example being a solid catalyst in a liquid or gas reaction mixture. Metal-Organic Frameworks (MOFs) are a class of materials often cited in the context of heterogeneous catalysis, and while glyoxime-based ligands can be used in the construction of MOFs, specific studies employing this compound for this purpose are not readily found in the reviewed literature. The potential for such applications exists, given the compound's ability to form stable complexes with various metals.

Detailed studies elucidating the specific role of this compound within catalytic cycles for particular reaction pathways are not extensively available. The function of related metal-glyoxime complexes in catalysis often involves the metal center acting as a Lewis acid or undergoing redox changes to facilitate organic transformations. It is plausible that this compound-metal complexes could participate in reactions such as cross-coupling, oxidation, or reduction, with the ligand influencing the stability, solubility, and catalytic activity of the metal center. However, without specific research findings, any proposed catalytic cycle would be speculative.

Applications as Analytical Reagents for Metal Estimation (Gravimetric Reagents)

The ability of glyoximes to form insoluble colored complexes with certain metal ions has led to their widespread use as analytical reagents. This is particularly true for gravimetric analysis, a quantitative method that involves the precipitation of a substance from a solution, followed by the separation and weighing of the precipitate.

While specific data for this compound as a gravimetric reagent is not abundant, the closely related compound, chloro(phenyl) glyoxime (B48743), has been successfully utilized for the spectrophotometric determination of copper(II). This suggests that this compound would likely exhibit similar properties, making it a potential candidate for the gravimetric estimation of various metal ions. The general principle involves the reaction of the analytical reagent with the metal ion in a solution under controlled pH and temperature to form a precipitate with a known, stable stoichiometry.

The suitability of an organic reagent for gravimetric analysis depends on several factors, including the selectivity of the reagent for the target metal ion, the completeness of the precipitation, the ease of filtering the precipitate, and the stability of the weighed form.

Table 1: Potential Gravimetric Applications of this compound for Metal Estimation

| Metal Ion | Potential Precipitate Formula | Theoretical Gravimetric Factor | Notes |

| Palladium(II) | Pd(C₈H₆ClN₂O₂)₂ | 0.2283 | Based on the known reactivity of other glyoximes with palladium. The precipitate is expected to be yellow and stable. |

| Nickel(II) | Ni(C₈H₆ClN₂O₂)₂ | 0.1261 | Based on the classic reaction of glyoximes with nickel to form a characteristic red or strawberry-red precipitate. |

| Copper(II) | Cu(C₈H₆ClN₂O₂)₂ | 0.1352 | Based on the observed complex formation with the related chloro(phenyl) glyoxime. The precipitate is likely to be colored. |

Note: The gravimetric factors are calculated based on the hypothetical formation of a 1:2 metal-ligand complex and are for illustrative purposes. Experimental validation would be required to confirm the exact stoichiometry and drying conditions.

The research on chloro(phenyl) glyoxime for the spectrophotometric determination of copper provides valuable insights. In that study, the formation of a stable copper complex was observed at a specific pH, indicating the potential for selective precipitation. For gravimetric analysis, the conditions would be optimized to ensure complete precipitation of the metal complex. The precipitate would then be filtered, washed to remove any co-precipitated impurities, dried to a constant weight, and weighed. The amount of the metal in the original sample can then be calculated using the weight of the precipitate and the appropriate gravimetric factor.

Further research is necessary to fully explore and validate the use of this compound as a gravimetric reagent for the quantitative estimation of these and other metal ions. Such studies would involve determining the optimal conditions for precipitation, investigating potential interferences from other ions, and confirming the stoichiometry and thermal stability of the resulting metal complexes.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes for p-Chlorophenylglyoxime and its Derivatives

The synthesis of oximes and their derivatives has traditionally relied on methods that are often time-consuming and may involve the use of hazardous reagents. nih.gov The future of chemical synthesis lies in the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For this compound, this translates to the exploration of alternative, eco-friendly synthetic methodologies.

Ultrasound-assisted synthesis has emerged as a promising green technique for the preparation of oximes, offering milder conditions, shorter reaction times, and higher yields compared to conventional methods. scirp.orgscilit.comrsc.org The application of ultrasound can significantly accelerate the condensation reaction between the corresponding carbonyl compound and hydroxylamine (B1172632) hydrochloride. scirp.org Similarly, microwave-assisted synthesis has been shown to be a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. rsc.orgnih.govbiotage.com The development of microwave-assisted protocols for the synthesis of this compound and its derivatives could offer a more efficient and sustainable alternative to traditional heating methods. nih.govgcnayanangal.com

Furthermore, the exploration of solvent-free reaction conditions presents another significant avenue for green synthesis. Ball milling, a mechanochemical technique, has been successfully employed for the solvent-free synthesis of various organic compounds, including pyrazolidinones. nih.gov Investigating the feasibility of a solvent-free synthesis of this compound using techniques like grinding or ball milling could lead to a more environmentally benign and economically viable process. The use of water as a solvent, where feasible, also aligns with the principles of green chemistry. nih.govrsc.org

| Synthesis Method | Potential Advantages for this compound |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, shorter reaction times, higher yields. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields, potential for solvent-free conditions. |

| Solvent-Free Synthesis (e.g., Ball Milling) | Reduced use of hazardous solvents, lower environmental impact, potential for increased reactivity and selectivity. |

| Synthesis in Water | Environmentally benign solvent, readily available, non-toxic. |

Advanced Functionalization for Tailored Ligand Properties

The utility of this compound as a ligand in coordination chemistry is well-established. However, the future lies in the ability to precisely tailor its properties through advanced functionalization. This involves the strategic introduction of specific functional groups onto the phenyl ring or the glyoxime (B48743) moiety to enhance its performance in various applications, such as metal extraction and chemical sensing.

For selective metal extraction, the introduction of specific donor atoms or sterically hindering groups can significantly influence the ligand's affinity and selectivity for particular metal ions. Research into the modification of phenolic oximes for copper extraction has shown that substituents can alter reagent strength by orders of magnitude. researchgate.net A similar systematic study on this compound, introducing various electron-donating or withdrawing groups, could lead to the development of highly selective extractants for valuable or toxic metals.

In the realm of chemical sensors, the covalent attachment of this compound derivatives to solid supports, such as siliceous materials, could lead to robust and reusable sensor platforms. researchgate.netrsc.org Functionalization with groups that enable covalent bonding, such as silanes, would prevent leaching of the ligand and improve the long-term stability of the sensor. researchgate.net Furthermore, incorporating chromogenic or fluorogenic moieties into the this compound structure could enable the development of colorimetric or fluorescent sensors for specific metal ions.

In-depth Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation of this compound-metal complexes is crucial for optimizing their synthesis and predicting their behavior. Future research should focus on detailed kinetic and thermodynamic studies to elucidate the complex reaction pathways involved in coordination.

Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) can provide valuable insights into the thermal decomposition of this compound and its metal complexes, helping to determine their modes of decomposition and thermal stability. researchgate.net Kinetic analysis of thermogravimetric data for related compounds like p-toluidino-p-chlorophenylglyoxime has been used to calculate kinetic parameters such as activation energy and entropy. researchgate.net Similar studies on this compound complexes would provide a deeper understanding of their stability and decomposition pathways.

Furthermore, spectroscopic techniques coupled with computational modeling can be employed to investigate the step-wise formation of complexes in solution. By studying the kinetics of ligand exchange reactions, researchers can gain insights into the lability and inertness of different metal complexes, which is crucial for their application in catalysis and as therapeutic agents. gcnayanangal.com Understanding the thermodynamic stability of these complexes, through the determination of stability constants, is also essential for predicting their behavior in various chemical environments. biotage.comgcnayanangal.com

Expansion of Coordination Chemistry to Less Explored Metal Centers and Polymeric Structures

While the coordination chemistry of glyoximes with common transition metals is relatively well-studied, there is significant potential for expanding this research to include less explored metal centers, such as the platinum group metals (PGMs) and actinides.

The platinum group metals (ruthenium, rhodium, palladium, osmium, iridium, and platinum) form a diverse range of complexes with unique catalytic and medicinal properties. rsc.orgnih.govmit.edu Investigating the coordination of this compound with these metals could lead to the discovery of novel catalysts for organic transformations or new therapeutic agents. nih.gov The ability of PGMs to form stable complexes with a variety of ligands suggests that this compound could act as a versatile ligand for the design of new PGM-based materials. rsc.org

The coordination chemistry of actinides, such as thorium and uranium, is another area ripe for exploration. osti.govmdpi.comnih.govnih.gov The large ionic radii and unique electronic structures of these elements can lead to the formation of complexes with high coordination numbers and interesting geometries. osti.govmdpi.com Studying the complexation of this compound with thorium and uranium could contribute to a better understanding of the fundamental coordination chemistry of these elements and may have applications in nuclear fuel cycle management and environmental remediation.

Furthermore, the synthesis of coordination polymers based on this compound represents a promising avenue for the development of new functional materials. nih.govncl.ac.uknih.gov By linking metal centers with the ditopic this compound ligand, it is possible to create one-, two-, or three-dimensional networks with tailored properties. These coordination polymers could find applications in areas such as gas storage, catalysis, and sensing. ncl.ac.uk

Predictive Modeling of Reactivity and Structure-Property Relationships via Advanced Computational Techniques

Advanced computational techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, offer powerful tools for predicting the reactivity and structure-property relationships of this compound and its derivatives.

DFT calculations can provide detailed insights into the electronic structure, geometry, and vibrational frequencies of this compound and its metal complexes. scirp.orgnih.govresearchgate.netmdpi.com These calculations can be used to predict the stability of different conformers, elucidate reaction mechanisms, and understand the nature of metal-ligand bonding. scirp.orgnih.gov By performing DFT studies on a series of this compound derivatives, it is possible to establish correlations between their electronic properties and their reactivity, guiding the rational design of new ligands with desired characteristics.

QSAR modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a compound to its biological activity or other properties. rsc.org By developing QSAR models for the metal-binding affinity or catalytic activity of this compound derivatives, researchers can predict the properties of new, unsynthesized compounds. This predictive capability can significantly accelerate the discovery and optimization of new ligands for specific applications. rsc.org The development of robust and predictive QSAR models requires a sufficiently large and diverse dataset of compounds with experimentally determined properties.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its complexes in solution. mdpi.com These simulations can provide insights into the conformational flexibility of the ligand, the solvation of the complexes, and the mechanism of ligand exchange reactions. By combining MD simulations with DFT calculations, it is possible to obtain a comprehensive understanding of the structure, dynamics, and reactivity of these systems at the atomic level.

| Computational Technique | Application to this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, geometry, vibrational frequencies, and reaction mechanisms. scirp.orgnih.govresearchgate.netmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for metal-binding affinity, catalytic activity, and other properties. rsc.org |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior in solution, conformational flexibility, and solvation. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.